Structural Differentiation: 3-Iodophenyl vs. 2-Iodophenyl Substitution
AM694 3-iodo isomer (CAS 1427325-91-4) differs from the parent AM-694 (CAS 335161-03-0) by the position of the iodine atom on the benzoyl moiety. AM-694 contains a 2-iodophenyl group (ortho substitution), while the 3-iodo isomer contains a 3-iodophenyl group (meta substitution) [1]. This single-atom positional change alters the three-dimensional conformation and electronic distribution of the molecule, which directly influences receptor binding pocket interactions [2].
| Evidence Dimension | Iodine substitution position on phenyl ring |
|---|---|
| Target Compound Data | 3-iodophenyl (meta) substitution |
| Comparator Or Baseline | 2-iodophenyl (ortho) substitution (AM-694) |
| Quantified Difference | Positional isomerism (meta vs. ortho) |
| Conditions | Chemical structure defined by IUPAC nomenclature and verified by NMR spectroscopy |
Why This Matters
Positional isomerism alters molecular recognition by receptors and antibodies, making this compound essential for isomer-specific analytical method development and SAR studies.
- [1] ChEBI. 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole. CHEBI:138017. https://www.ebi.ac.uk/chebi/CHEBI:138017 (accessed 2024). View Source
- [2] Wiley JL, Marusich JA, Huffman JW, et al. Hijacking of basic research: The case of synthetic cannabinoids. Methods Rep RTI Press. 2011; 2011: 17971. View Source
